molecular formula C10H6O5 B1237307 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid CAS No. 30113-83-8

7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B1237307
CAS No.: 30113-83-8
M. Wt: 206.15 g/mol
InChI Key: QLJYPGSMODXQON-UHFFFAOYSA-N
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Description

7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of particular interest due to its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylic aldehyde with malonic acid in the presence of a base, followed by cyclization to form the chromone structure .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromones.

Scientific Research Applications

7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets. It exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and inhibiting lipid peroxidation. This compound also modulates signaling pathways related to oxidative stress and inflammation, contributing to its therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific combination of hydroxyl and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit lipid peroxidation more effectively than some other chromone derivatives highlights its potential as a therapeutic agent .

Properties

IUPAC Name

7-hydroxy-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJYPGSMODXQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184197
Record name 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30113-83-8
Record name 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030113838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Ethoxycarbonyl-7-hydroxychromone (14.5 g, 62 mmol) is initially introduced dissolved in ethanol (400 ml) at 50° C., and sodium carbonate (20 g, 190 mmol) dissolved in deionised H2O (200 ml) is added dropwise. The mixture is refluxed at 80° C. for 3 hours with stirring. After cooling, the mixture is acidified using 2N HCl. The precipitated white solid is filtered off with suction, washed until neutral and dried.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
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Customer
Q & A

Q1: How does 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid interact with aldose reductase, and what are the downstream effects of this interaction?

A: While the exact mechanism of interaction between 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid and aldose reductase hasn't been explicitly detailed in the provided abstracts, research indicates that it demonstrates uncompetitive inhibition against the enzyme []. Uncompetitive inhibitors typically bind to the enzyme-substrate complex, preventing the formation of the product.

Q2: Are there any other compounds with similar inhibitory effects on aldose reductase? How do their mechanisms of action compare?

A: Yes, ONO-2235 [(E)-3-carboxymethyl-5-[(2E)-methyl-3-phenylpropenylidene] rhodanine] is another compound identified as a potent aldose reductase inhibitor []. Interestingly, while both ONO-2235 and 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid exhibit inhibitory action against aldose reductase, their mechanisms differ. ONO-2235 displays uncompetitive inhibition, similar to 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid []. This suggests that different chemical structures can target the same enzyme through similar mechanisms. Further research into the structure-activity relationships of these compounds could provide valuable insights for developing more potent and selective aldose reductase inhibitors.

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